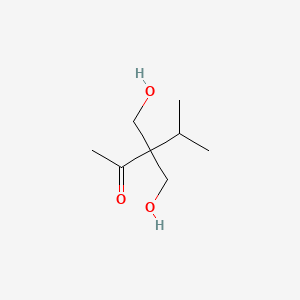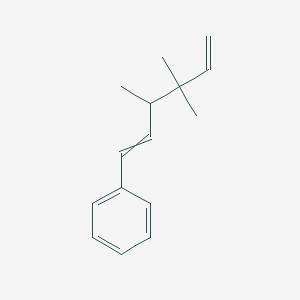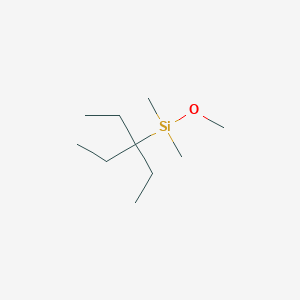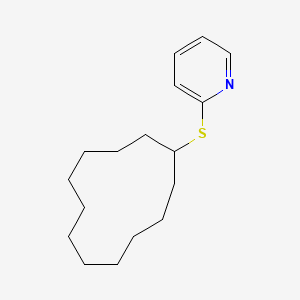
2-(Cyclododecylsulfanyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclododecylsulfanyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclododecylsulfanyl group at the 2-position. This compound is part of the broader class of pyridine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclododecylsulfanyl)pyridine typically involves the nucleophilic substitution of a suitable pyridine derivative with cyclododecylthiol. One common method is the reaction of 2-chloropyridine with cyclododecylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(Cyclododecylsulfanyl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclododecylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the cyclododecylsulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified pyridine derivatives.
Substitution: Various functionalized pyridine derivatives.
科学研究应用
2-(Cyclododecylsulfanyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfur-containing compounds with biological molecules.
Industry: Utilized in the production of materials with unique properties, such as polymers and surfactants.
作用机制
The mechanism of action of 2-(Cyclododecylsulfanyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfur atom in the cyclododecylsulfanyl group can form interactions with metal ions or other electrophilic centers, influencing the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
2-(Cyclohexylsulfanyl)pyridine: Similar structure but with a cyclohexyl group instead of a cyclododecyl group.
2-(Cyclooctylsulfanyl)pyridine: Contains a cyclooctyl group.
2-(Phenylsulfanyl)pyridine: Features a phenyl group.
Uniqueness
2-(Cyclododecylsulfanyl)pyridine is unique due to the presence of the large cyclododecyl group, which can impart distinct steric and electronic properties compared to smaller or aromatic substituents. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
122334-52-5 |
|---|---|
分子式 |
C17H27NS |
分子量 |
277.5 g/mol |
IUPAC 名称 |
2-cyclododecylsulfanylpyridine |
InChI |
InChI=1S/C17H27NS/c1-2-4-6-8-12-16(13-9-7-5-3-1)19-17-14-10-11-15-18-17/h10-11,14-16H,1-9,12-13H2 |
InChI 键 |
ZPKAVDDWUALVLD-UHFFFAOYSA-N |
规范 SMILES |
C1CCCCCC(CCCCC1)SC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B14301490.png)

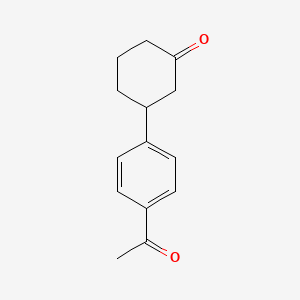
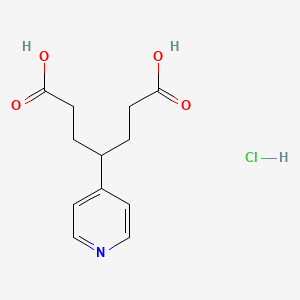
![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)
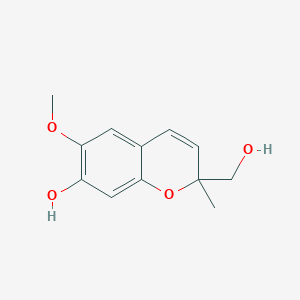
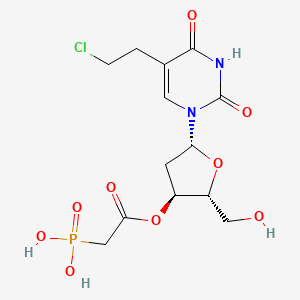
![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)
![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)

